N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide
Description
The compound N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide features a dihydronaphthothiazole core fused with a naphthalene system and a thiazole ring, substituted at the 2-position by an acetamide group linked to a thiophene moiety. For instance, N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 557782-81-7, MW 380.46) shares the dihydronaphthothiazole-acetamide scaffold but substitutes thiophene with a dimethoxyphenyl group, altering electronic and steric profiles .
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c20-15(10-12-5-3-9-21-12)18-17-19-16-13-6-2-1-4-11(13)7-8-14(16)22-17/h1-6,9H,7-8,10H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPIRUOPKILRJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the naphthothiazole core, which can be synthesized through a cyclization reaction involving a naphthalene derivative and a thioamide. The thiophene moiety is then introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide exerts its effects is complex and depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it could inhibit the activity of a key enzyme involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Dihydronaphthothiazole Derivatives
- 2-Chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide (CAS 917562-34-6): Replaces the thiophene with a chloro substituent, reducing aromaticity but increasing electrophilicity. Molecular formula: C₁₃H₁₁ClN₂OS .
- N-(8-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide (CAS 496953-26-5): Features a methoxy group on the naphthalene ring, enhancing solubility via polar interactions. Molecular formula: C₁₄H₁₄N₂O₂S .
Heterocyclic Acetamide-Linked Compounds
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide : Synthesized via copper-catalyzed 1,3-dipolar cycloaddition, this compound replaces the dihydronaphthothiazole with a triazole-naphthalene system. IR and NMR data indicate strong hydrogen bonding (NH: 3262 cm⁻¹) and planar aromatic stacking .
- 2-[3-Ethylimidoform-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole (Compound 8, ): Integrates a pyrazole-cyanide moiety, showing distinct electronic properties (IR: CN stretch at 2218 cm⁻¹) and thermal stability (m.p. 225–227°C) .
Substituent Effects on Bioactivity
- Thiophene vs. Dimethoxyphenyl : Thiophene’s electron-rich sulfur atom may enhance π-π stacking with aromatic residues in enzyme active sites, while dimethoxyphenyl groups (as in CAS 557782-81-7) introduce methoxy-mediated hydrogen bonding and increased lipophilicity (logP ~3.5 estimated) .
- Chloro Substituents : Chlorine’s electronegativity in CAS 917562-34-6 could improve membrane permeability but may reduce solubility .
Comparative Data Table
Research Implications and Gaps
- Electronic Effects : Thiophene’s electron-rich nature may enhance target engagement compared to phenyl analogs, but empirical validation is needed.
- Synthetic Optimization : Procedure C () and copper catalysis () offer scalable routes, but yields and purity for the target compound require further study .
- Bioactivity Screening : Prioritize assays for MAO, AChE, and BChE inhibition, leveraging structural insights from .
Conclusion The target compound’s unique combination of dihydronaphthothiazole and thiophene moieties positions it as a promising candidate for neuropharmacological applications. Comparative analysis with dimethoxyphenyl, chloro, and triazole analogs highlights substituent-driven variations in solubility, electronic properties, and bioactivity.
Biological Activity
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing insights into its pharmacological properties.
Chemical Structure and Synthesis
The compound features a naphthothiazole core combined with a thiophene group, contributing to its unique properties. The synthesis typically involves multiple steps starting from readily available precursors. Key steps include the formation of the naphthothiazole ring and subsequent functionalization to introduce the thiophenyl acetamide group. The reaction conditions are optimized for high yields and purity.
This compound exhibits its biological activity through interactions with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may modulate various biological pathways, which can be crucial for its therapeutic applications.
Antimicrobial Activity
Research indicates that thiazole derivatives often show significant antimicrobial properties. A study on related thiazole compounds demonstrated their efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Properties
Thiazole derivatives have been investigated for their anticancer potential. For instance, certain analogs have shown promising results in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance potency against specific cancer types .
1. Antimalarial Activity
A series of thiazole derivatives were evaluated for antimalarial activity against Plasmodium falciparum. Modifications in the N-aryl amide group linked to the thiazole ring significantly influenced their antimalarial potency. Compounds with non-bulky electron-withdrawing groups at specific positions exhibited higher efficacy while maintaining low cytotoxicity in HepG2 cell lines .
2. Leishmanicidal Activity
Research on phthalimido-thiazole derivatives showed promising leishmanicidal activity against Leishmania infantum. Compounds were assessed for cytotoxicity against mammalian cells and demonstrated significant reductions in intracellular amastigotes with minimal toxicity to host cells. Notably, compounds exhibited morphological changes in parasites indicative of effective treatment .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
